5-(4-Fluorobenzoyl)-2H-pyran-2-one
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Overview
Description
5-(4-Fluorobenzoyl)-2H-pyran-2-one is an organic compound that features a pyranone ring substituted with a 4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-2H-pyran-2-one typically involves the reaction of 4-fluorobenzoyl chloride with a suitable pyranone precursor. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a pyranone derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzoyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-(4-Fluorobenzoyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Flubendazole: A compound with a similar fluorobenzoyl group, used as an anthelmintic agent.
Ethyl (4-fluorobenzoyl)acetate: Another fluorobenzoyl derivative used in organic synthesis.
Uniqueness
5-(4-Fluorobenzoyl)-2H-pyran-2-one is unique due to its specific combination of a pyranone ring and a fluorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920017-68-1 |
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Molecular Formula |
C12H7FO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)pyran-2-one |
InChI |
InChI=1S/C12H7FO3/c13-10-4-1-8(2-5-10)12(15)9-3-6-11(14)16-7-9/h1-7H |
InChI Key |
RJBSJTOMRLLHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC(=O)C=C2)F |
Origin of Product |
United States |
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